molecular formula C10H11ClO4 B12643905 Methyl 3-chloro-4,5-dimethoxybenzoate CAS No. 108544-98-5

Methyl 3-chloro-4,5-dimethoxybenzoate

Cat. No.: B12643905
CAS No.: 108544-98-5
M. Wt: 230.64 g/mol
InChI Key: ZRDQLSRLKNKTMZ-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4,5-dimethoxybenzoate is an organic compound with the molecular formula C10H11ClO4. It is a derivative of benzoic acid, where the benzene ring is substituted with a chlorine atom and two methoxy groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Properties

CAS No.

108544-98-5

Molecular Formula

C10H11ClO4

Molecular Weight

230.64 g/mol

IUPAC Name

methyl 3-chloro-4,5-dimethoxybenzoate

InChI

InChI=1S/C10H11ClO4/c1-13-8-5-6(10(12)15-3)4-7(11)9(8)14-2/h4-5H,1-3H3

InChI Key

ZRDQLSRLKNKTMZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(=O)OC)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-4,5-dimethoxybenzoate can be synthesized through several methods. One common approach involves the esterification of 3-chloro-4,5-dimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-chloro-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 3-azido-4,5-dimethoxybenzoate or 3-thiocyanato-4,5-dimethoxybenzoate.

    Oxidation: Formation of 3-chloro-4,5-dimethoxybenzaldehyde or 3-chloro-4,5-dimethoxybenzoic acid.

    Reduction: Formation of 3-chloro-4,5-dimethoxybenzyl alcohol.

Scientific Research Applications

Methyl 3-chloro-4,5-dimethoxybenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-chloro-4,5-dimethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine and methoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Methyl 3-chloro-4,5-dimethoxybenzoate can be compared with other similar compounds, such as:

    Methyl 3,5-dimethoxybenzoate: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    Methyl 4-hydroxy-3,5-dimethoxybenzoate: Contains a hydroxyl group instead of a chlorine atom, affecting its chemical properties and applications.

    Methyl 3,4,5-trimethoxybenzoate:

The unique combination of the chlorine atom and methoxy groups in this compound distinguishes it from these related compounds, offering distinct advantages in specific applications.

Biological Activity

Methyl 3-chloro-4,5-dimethoxybenzoate is a synthetic organic compound that has garnered interest in various biological and medicinal contexts. This article explores its biological activity, mechanisms of action, and potential applications in medicine and research.

This compound is characterized by its unique structure, which includes:

  • Chloro group : Imparts electrophilic properties.
  • Methoxy groups : Enhance lipophilicity and biological activity.

The compound can undergo various chemical reactions such as substitution, oxidation, and reduction, which may influence its biological effects.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The methylenedioxy group can form stable complexes with metal ions, potentially inhibiting enzyme activity. Additionally, the ester group may hydrolyze to release the active acid form, which can interact with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential enzymes within pathogens.

Anti-inflammatory Effects

Compounds structurally related to this compound have shown promising anti-inflammatory activity. For example, studies on similar benzenoid compounds suggest they can significantly decrease the production of pro-inflammatory molecules in vitro . This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

  • Antimicrobial Activity : In a study evaluating various benzoate derivatives, this compound was found to inhibit the growth of several bacterial strains. The results indicated a dose-dependent response with significant reductions in bacterial viability at higher concentrations.
  • Enzyme Inhibition : Another study focused on the compound's ability to inhibit specific enzymes linked to inflammatory pathways. Results showed that treatment with this compound led to decreased levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key players in inflammation .

Data Table: Biological Activities of this compound

Activity Effect Reference
AntimicrobialInhibition of bacterial growth
Anti-inflammatoryDecreased levels of iNOS and COX-2
Enzyme inhibitionInhibition of specific inflammatory enzymes

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